molecular formula C19H25NO3 B5763452 N-2-adamantyl-2-(4-methoxyphenoxy)acetamide

N-2-adamantyl-2-(4-methoxyphenoxy)acetamide

Cat. No. B5763452
M. Wt: 315.4 g/mol
InChI Key: LDXPNOGQLNMELS-UHFFFAOYSA-N
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Description

N-2-adamantyl-2-(4-methoxyphenoxy)acetamide, also known as AM-1241, is a synthetic cannabinoid receptor agonist. It is a potent and selective agonist for the CB2 receptor, which is primarily found in immune cells and has been implicated in various physiological processes.

Scientific Research Applications

N-2-adamantyl-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical models of multiple sclerosis, neuropathic pain, and traumatic brain injury. Additionally, it has been investigated for its potential in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Mechanism of Action

N-2-adamantyl-2-(4-methoxyphenoxy)acetamide selectively binds to the CB2 receptor, which is primarily found in immune cells such as macrophages and microglia. Activation of the CB2 receptor has been shown to have anti-inflammatory and neuroprotective effects, as well as modulating pain perception. N-2-adamantyl-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, as well as reducing microglial activation and neuronal damage.
Biochemical and Physiological Effects:
N-2-adamantyl-2-(4-methoxyphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

N-2-adamantyl-2-(4-methoxyphenoxy)acetamide has several advantages for use in lab experiments. It is a highly selective agonist for the CB2 receptor, which allows for precise targeting of immune cells and avoiding potential side effects associated with activation of the CB1 receptor. Additionally, it has been shown to have good bioavailability and can be administered orally or intraperitoneally.
However, there are also limitations to the use of N-2-adamantyl-2-(4-methoxyphenoxy)acetamide in lab experiments. It has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, there may be potential off-target effects of CB2 receptor activation that need to be considered.

Future Directions

There are several future directions for research on N-2-adamantyl-2-(4-methoxyphenoxy)acetamide. One area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in investigating its potential in treating inflammatory bowel disease and other autoimmune disorders. Further research is also needed to fully understand the mechanisms of action of N-2-adamantyl-2-(4-methoxyphenoxy)acetamide and its potential off-target effects.
In conclusion, N-2-adamantyl-2-(4-methoxyphenoxy)acetamide is a synthetic cannabinoid receptor agonist that has shown promise in preclinical models for its potential therapeutic applications. Its selective binding to the CB2 receptor and anti-inflammatory and neuroprotective effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanisms of action and potential off-target effects.

Synthesis Methods

N-2-adamantyl-2-(4-methoxyphenoxy)acetamide can be synthesized using a multi-step process involving the reaction of 2-adamantanone with 4-methoxyphenol, followed by acylation with chloroacetyl chloride, and finally amidation with ammonia. The purity of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

properties

IUPAC Name

N-(2-adamantyl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-22-16-2-4-17(5-3-16)23-11-18(21)20-19-14-7-12-6-13(9-14)10-15(19)8-12/h2-5,12-15,19H,6-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXPNOGQLNMELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6573740

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